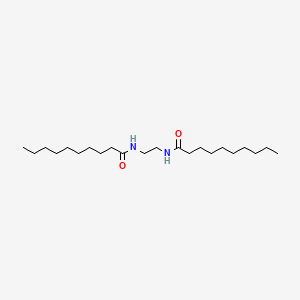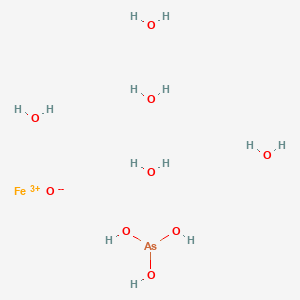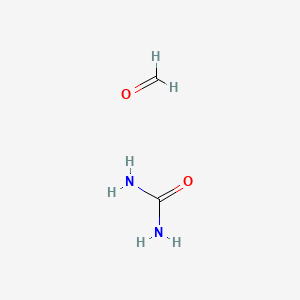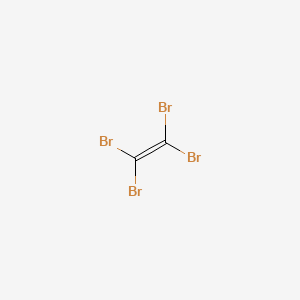
十二烷基异硫脲溴化物
描述
Laurylisothiuronium bromide is a quaternary ammonium compound widely used in various fields, including medical, environmental, and industrial research. It is a cationic surfactant characterized by a long hydrophobic chain and a positively charged nitrogen atom. This compound is known for its surfactant properties, making it useful in a range of applications from detergents to antimicrobial agents.
科学研究应用
Laurylisothiuronium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a disinfectant.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents
准备方法
Synthetic Routes and Reaction Conditions: Laurylisothiuronium bromide can be synthesized through the reaction of lauryl chloride with thiourea, followed by the addition of hydrobromic acid. The reaction typically proceeds as follows:
- Lauryl chloride reacts with thiourea to form laurylisothiuronium chloride.
- The laurylisothiuronium chloride is then treated with hydrobromic acid to yield laurylisothiuronium bromide.
Industrial Production Methods: In industrial settings, the production of laurylisothiuronium bromide involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes:
- Mixing lauryl chloride and thiourea in a solvent such as ethanol.
- Heating the mixture to facilitate the reaction.
- Adding hydrobromic acid to convert the intermediate product to laurylisothiuronium bromide.
- Purifying the final product through recrystallization or other suitable methods.
化学反应分析
Types of Reactions: Laurylisothiuronium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as hydroxide ions or amines can react with laurylisothiuronium bromide.
Oxidizing Agents: Strong oxidizing agents can oxidize the thiourea moiety.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
作用机制
The primary mechanism of action of laurylisothiuronium bromide involves its surfactant properties. The compound interacts with lipid bilayers of cell membranes, leading to membrane disruption and cell lysis. This action is particularly useful in antimicrobial applications, where it targets bacterial cell membranes, causing cell death. The positively charged nitrogen atom interacts with negatively charged components of the cell membrane, enhancing its efficacy.
相似化合物的比较
Laurylisothiuronium bromide can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium Bromide (CTAB): Similar in structure but with a different alkyl chain length.
Benzalkonium Chloride: Another quaternary ammonium compound with broad-spectrum antimicrobial activity.
Uniqueness: Laurylisothiuronium bromide is unique due to its specific combination of a long hydrophobic chain and a thiourea moiety, which imparts distinct surfactant and antimicrobial properties. This makes it particularly effective in applications requiring strong surfactant action and antimicrobial efficacy .
属性
IUPAC Name |
dodecyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2S.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;/h2-12H2,1H3,(H3,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFERTJGZWKWNMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=N)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188956 | |
| Record name | Carbamimidothioic acid, dodecyl ester, monohydrobromide (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3545-42-4 | |
| Record name | Carbamimidothioic acid, dodecyl ester, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3545-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pseudourea, 2-dodecyl-2-thio-, hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laurylisothiuronium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamimidothioic acid, dodecyl ester, monohydrobromide (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/new.no-structure.jpg)






![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 7-nitro-](/img/structure/B1617068.png)


